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Introduction
Erythrosin B is a versatile anionic dye with applications in both histology as a counterstain and

in cell biology as a vital stain for assessing cell viability. Its utility stems from its ability to

differentiate between cellular components based on charge and to distinguish between cells

with intact versus compromised cell membranes. In histology, Erythrosin B serves as a

suitable substitute for Eosin Y in the Hematoxylin and Eosin (H&E) staining method, imparting

a pink to red color to cytoplasmic structures, connective tissue, and other extracellular matrix

components.[1][2] As a viability dye, it is excluded by live cells with intact membranes but

penetrates the damaged membranes of dead cells, staining them red.[3][4] This characteristic

makes it a safer alternative to the more hazardous Trypan Blue.[4]

Principle of Staining
In Histology (as a counterstain): The mechanism of Erythrosin B staining in fixed tissues is a

physico-chemical process based on electrostatic interactions.[1] Following nuclear staining with

a cationic dye like hematoxylin (which stains the negatively charged nucleic acids in the

nucleus blue to violet), the anionic Erythrosin B binds to positively charged proteins in the

cytoplasm and extracellular matrix.[1] This results in a differential staining pattern that

highlights cellular morphology. Cytoplasm and intercellular substances are stained in shades of

pink to red, while erythrocytes appear yellow to orange.[1]
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For Cell Viability: The principle of the Erythrosin B exclusion assay is based on cell membrane

integrity.[3] Viable cells possess intact and functional cell membranes that are impermeable to

the polar Erythrosin B molecule.[4] In contrast, non-viable or dead cells have compromised

membranes that allow the dye to enter and bind to intracellular proteins, resulting in a distinct

red coloration.[3]

Applications
Histology: Used as a counterstain in the Hematoxylin and Erythrosin B (H&E) method for

routine examination of tissue morphology. It is applicable to a wide range of formalin-fixed,

paraffin-embedded tissues, including kidney, muscle, heart, and lung, as well as

cryosections.[1]

Cell Viability and Counting: A reliable and safer alternative to Trypan Blue for determining the

viability of cell suspensions.[4] It can be used for manual cell counting with a hemocytometer

or with automated cell counters.[3]

Microbiology: Functions as a vital dye for many Gram-positive and Gram-negative bacteria,

specifically staining membrane-compromised dead cells.[5][6]

Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of

Erythrosin B staining solutions.

Table 1: Erythrosin B Solution Preparation for
Histological Staining
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Parameter Value Notes

Stock Solution Concentration 0.5% (w/v) Aqueous solution.

Erythrosin B Powder 5.0 g
Certistain® grade

recommended.[1]

Distilled Water 1000 ml To dissolve the powder.[1]

Acetic Acid (Glacial) 2.0 ml
Added to the dissolved

solution and mixed.[1]

Filtration Recommended

The freshly prepared solution

should be filtered before use.

[1]

Table 2: Erythrosin B Solution Preparation for Cell
Viability Assays

Parameter Value Notes

Stock Solution Concentration 0.2% (w/v) In 0.1M Tris-HCl buffer.

Working Solution

Concentration
0.1% (w/v)

For a final concentration of

0.05% when mixed 1:1 with

cell suspension.[7]

Tris-HCl Buffer (1M) Varies
Used to prepare 0.1M Tris-HCl

buffer.[7]

Erythrosin B Powder 0.8 g
In 40g of 0.1M Tris-HCl buffer

for stock solution.[7]

Final Assay Concentration 0.02% - 0.05%
Depending on the specific

protocol and cell type.[3][7]

Experimental Protocols
Protocol 1: Erythrosin B as a Histological Counterstain
(H&E Procedure)
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This protocol is intended for formalin-fixed, paraffin-embedded tissue sections (3-4 µm thick).[1]

Reagents and Materials:

Erythrosin B Staining Solution (0.5% aqueous, see Table 1)

Mayer's Hemalum Solution or equivalent hematoxylin solution

Descending series of ethanol (100%, 95%, 70%)

Xylene or a xylene substitute (e.g., Neo-Clear®)

Distilled water

Mounting medium (e.g., Entellan® new or Neo-Mount®)

Coverslips

Staining jars

Procedure:

Deparaffinization and Rehydration:

Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

Rehydrate through a descending series of ethanol: 100% (2 changes, 3 minutes each),

95% (3 minutes), and 70% (3 minutes).

Rinse in distilled water.

Nuclear Staining:

Immerse slides in Mayer's Hemalum solution for 5-10 minutes.

Rinse in running tap water for 5 minutes.

"Blue" the sections in running tap water or a suitable bluing agent for 5 minutes.
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Rinse in distilled water.

Counterstaining:

Immerse slides in 0.5% Erythrosin B solution for 30 seconds to 2 minutes. The optimal

time may need to be determined empirically.

Briefly rinse in distilled water to remove excess stain.

Dehydration and Mounting:

Dehydrate through an ascending series of ethanol: 70% (1 minute), 95% (1 minute), and

100% (2 changes, 2 minutes each).

Clear in xylene or a xylene substitute (2 changes, 3 minutes each).

Mount with a permanent mounting medium and coverslip.[1]

Expected Results:

Nuclei: Blue to dark violet

Cytoplasm and intercellular substances: Pink to red

Erythrocytes: Yellow to orange[1]

Protocol 2: Erythrosin B Staining for Cell Viability
Assessment
This protocol is for determining the viability of a cell suspension.

Reagents and Materials:

Erythrosin B Working Solution (0.1% w/v, see Table 2)

Cell suspension in phosphate-buffered saline (PBS) or culture medium

Micropipettes
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Microcentrifuge tubes or a 96-well plate

Hemocytometer or automated cell counter

Microscope

Procedure:

Sample Preparation:

Harvest cells and resuspend in PBS or culture medium to an appropriate density.

Ensure the cell suspension is well-mixed by gentle vortexing.[3]

Staining:

In a microcentrifuge tube, mix the cell suspension and the Erythrosin B working solution

in a 1:1 ratio.[7] This will result in a final Erythrosin B concentration of 0.05%.

Mix gently by pipetting. No incubation time is required.[3]

Counting:

Immediately load the stained cell suspension into a hemocytometer.

Using a bright-field microscope, count the number of stained (non-viable) and unstained

(viable) cells.

Alternatively, use an automated cell counter according to the manufacturer's instructions.

Calculation of Viability:

Calculate the percentage of viable cells using the following formula:

% Viability = (Number of viable (unstained) cells / Total number of cells (stained +

unstained)) x 100

Expected Results:
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Viable cells: Colorless and bright

Non-viable cells: Stained red

Diagrams
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Experimental Workflow for Erythrosin B Staining

Histological Staining Cell Viability Assay
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Counterstain (Erythrosin B)
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Mount Coverslip

Microscopic Examination

Prepare Cell Suspension

Mix Cells with Erythrosin B (1:1)

Load on Hemocytometer/Automated Counter

Count Stained and Unstained Cells

Calculate Percent Viability

Click to download full resolution via product page

Caption: Workflow for histological and cell viability staining with Erythrosin B.
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Mechanism of Erythrosin B Staining
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Caption: Mechanism of Erythrosin B staining for viability and histology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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